D(+)-Galactosamine hydrochloride

説明

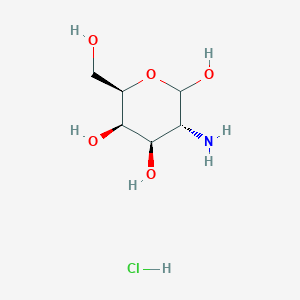

Structure

3D Structure of Parent

特性

IUPAC Name |

(3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPLRMLTKYXDST-BMZZJELJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4031356 | |

| Record name | Galactosamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1772-03-8 | |

| Record name | Galactosamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

D(+)-Galactosamine Hydrochloride: A Technical Guide to Inducing Hepatotoxicity for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D(+)-Galactosamine hydrochloride (GalN) is a potent and widely utilized hepatotoxin in experimental models of liver injury. Its administration, either alone or in combination with lipopolysaccharide (LPS), induces a well-characterized and reproducible hepatotoxicity that shares remarkable similarities with human viral hepatitis and other forms of acute liver failure. This technical guide provides an in-depth overview of the mechanisms, experimental protocols, and key signaling pathways involved in GalN-induced hepatotoxicity. By presenting quantitative data in a structured format and visualizing complex biological processes, this document aims to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry engaged in the study of liver disease and the development of novel hepatoprotective therapies.

Introduction

D(+)-Galactosamine (GalN) is an amino sugar that is specifically metabolized by hepatocytes.[1][2] This specificity makes it a valuable tool for inducing liver-specific injury in animal models. The hepatotoxic effects of GalN are primarily attributed to its ability to deplete intracellular uridine (B1682114) triphosphate (UTP) pools, leading to the inhibition of RNA and protein synthesis.[1][3] This metabolic disruption triggers a cascade of downstream events, including oxidative stress, inflammation, and apoptosis, ultimately culminating in hepatocellular necrosis and liver failure.[3][4] The co-administration of lipopolysaccharide (LPS) with GalN significantly potentiates its hepatotoxic effects, leading to a more rapid and severe form of liver injury that closely mimics fulminant hepatic failure in humans.[1][5]

Mechanism of this compound-Induced Hepatotoxicity

The primary mechanism of GalN-induced liver injury involves the "uridine trap." GalN is phosphorylated to GalN-1-phosphate, which then reacts with UTP to form UDP-galactosamine. This process sequesters uridine in a form that cannot be readily utilized for the synthesis of essential macromolecules like RNA, leading to a profound depletion of UTP.[3][6] This inhibition of macromolecular synthesis is a critical initiating event that sensitizes hepatocytes to further damage.

Subsequent to UTP depletion, a number of interconnected pathways contribute to the progression of liver injury:

-

Oxidative Stress: GalN administration leads to the generation of reactive oxygen species (ROS), causing lipid peroxidation of cellular membranes and damage to other cellular components.[3][7]

-

Inflammatory Response: GalN induces a robust inflammatory response characterized by the infiltration of neutrophils and macrophages into the liver.[6] These immune cells release a variety of pro-inflammatory cytokines, with Tumor Necrosis Factor-alpha (TNF-α) playing a central and critical role in mediating hepatocyte apoptosis and necrosis.[8][9][10]

-

Apoptosis: GalN, particularly in combination with LPS, triggers programmed cell death (apoptosis) in hepatocytes. This process is mediated by the activation of death receptor pathways, including the TNF receptor (TNFR) and Fas/FasL signaling, leading to the activation of caspases.[1][11]

Experimental Protocols for Inducing Hepatotoxicity

The GalN-induced liver injury model is highly versatile and can be adapted to study various aspects of acute liver failure. The choice of animal model, dosage, and co-administration with LPS depends on the specific research question.

Animal Models

Rats (Sprague-Dawley, Wistar) and mice (C57BL/6, BALB/c) are the most commonly used animal models for studying GalN-induced hepatotoxicity.[12][13] It is important to note that there can be strain- and species-specific differences in susceptibility to GalN.[13]

Administration and Dosage

GalN is typically administered via intraperitoneal (i.p.) injection.[3][12] The dosage required to induce liver injury varies depending on the animal model and whether it is used in combination with LPS.

Table 1: Summary of Experimental Protocols for this compound-Induced Hepatotoxicity

| Model | Animal Species | GalN Dosage | LPS Dosage | Administration Route | Time to Injury | Key Features | References |

| GalN Alone | Rat (Sprague-Dawley) | 1.1 g/kg | - | Intraperitoneal | 48 hours | Diffuse inflammation and liver damage | [12] |

| GalN Alone | Rat (Wistar) | 1.4 - 1.5 g/kg | - | Intraperitoneal | 24 - 48 hours | Massive diffuse necrosis | [2] |

| GalN Alone | Mouse (BALB/c) | 0.75 - 3.0 g/kg | - | Intraperitoneal | 24 - 48 hours | Dose-dependent increase in s-GPT and DNA fragmentation | [14] |

| GalN + LPS | Mouse (C57BL/6J) | 700 mg/kg | 10 µg/kg | Intraperitoneal | 6 - 10 hours | Rapid and severe acute liver injury with robust inflammation and apoptosis | [1][5] |

| GalN + LPS | Rat | 800 mg/kg | 8 µg/kg | Intraperitoneal | 2 - 12 hours | Significant increase in serum ALT, AST, and TBIL | [15] |

| GalN + LPS | Mouse (NF-κB transgenic) | 800 mg/kg | 100 - 500 µg/kg | Intraperitoneal | 8 - 10 hours (lethal) | Acute lethal liver injury with peak NF-κB activity at 4 hours | [16] |

Quantitative Assessment of Liver Injury

The severity of GalN-induced hepatotoxicity can be quantified by measuring various biochemical and molecular markers.

Serum Biochemical Markers

Elevated levels of serum aminotransferases, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), are hallmark indicators of hepatocellular damage.[2][12] Increased bilirubin (B190676) levels reflect impaired liver function.[12]

Table 2: Quantitative Data on Serum Biochemical Markers in GalN-Induced Hepatotoxicity Models

| Model | Animal Species | Time Point | ALT (U/L) | AST (U/L) | Total Bilirubin (mg/dL) | Reference |

| GalN (1.1 g/kg) | Rat (Sprague-Dawley) | 48 hours | ~2500 | ~4500 | ~1.5 | [12] |

| GalN (1.4 g/kg) | Rat (Wistar) | 48 hours | >2000 | >4000 | ~3.0 | [2] |

| GalN (800 mg/kg) + LPS (8 µg/kg) | Rat | 12 hours | ~1800 | ~3000 | ~1.0 | [15] |

Note: Values are approximate and can vary between studies.

Inflammatory Cytokines

The inflammatory response is a critical component of GalN-induced liver injury. Measuring the levels of pro-inflammatory cytokines provides insight into the underlying mechanisms.

Table 3: Pro-inflammatory Cytokine Levels in GalN/LPS-Induced Acute Liver Injury

| Cytokine | Animal Model | Time Point | Fold Increase (vs. Control) | Reference |

| TNF-α | Mouse | 4 hours | >100 | [16] |

| IL-6 | Mouse | 4 hours | >50 | [16] |

| TNF-α | Mouse | 8 hours | Significantly increased | [1] |

| TGF-β1 | Mouse | 8 hours | Significantly increased | [1] |

Key Signaling Pathways in GalN-Induced Hepatotoxicity

The pathophysiology of GalN-induced liver injury involves the complex interplay of multiple signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets.

UTP Depletion and Inhibition of Macromolecule Synthesis

This is the initial and critical step in GalN-induced hepatotoxicity. The depletion of UTP pools directly inhibits the synthesis of RNA and proteins, leading to cellular dysfunction and sensitization to subsequent insults.

Caption: UTP depletion pathway initiated by D(+)-Galactosamine.

Inflammatory Signaling Cascade

The combination of GalN and LPS triggers a potent inflammatory response, primarily mediated by the activation of Kupffer cells and the subsequent release of pro-inflammatory cytokines, most notably TNF-α. TNF-α then binds to its receptor on hepatocytes, initiating downstream signaling cascades that lead to inflammation and cell death.

Caption: LPS and GalN-induced inflammatory signaling cascade.

Apoptosis Signaling Pathway

GalN/LPS-induced hepatocyte apoptosis is primarily mediated through the extrinsic or death receptor pathway. The binding of TNF-α to TNFR1 and Fas ligand (FasL) to the Fas receptor activates a caspase cascade, leading to the execution of apoptosis.

Caption: Death receptor-mediated apoptosis pathway in hepatocytes.

Experimental Workflow for a GalN/LPS Hepatotoxicity Study

A typical experimental workflow for investigating the hepatoprotective effects of a compound in the GalN/LPS model is outlined below.

Caption: General experimental workflow for a GalN/LPS study.

Conclusion

The this compound-induced model of hepatotoxicity is a robust and clinically relevant tool for studying the mechanisms of acute liver injury and for the preclinical evaluation of potential therapeutic agents. This guide has provided a comprehensive overview of the core principles of this model, from the molecular mechanisms of toxicity to detailed experimental considerations. By leveraging the information and visualizations presented herein, researchers can design and execute well-controlled studies to advance our understanding of liver disease and accelerate the development of novel treatments.

References

- 1. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]

- 6. An ultrastructural and histochemical study of the prominent inflammatory response in D(+)-galactosamine hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hepatoprotective effect of pentoxifylline against D-galactosamine-induced hepatotoxicity in rats | Annals of Hepatology [elsevier.es]

- 8. Tumor necrosis factor alpha mediates the lethal hepatotoxic effects of poly(I:C) in D-galactosamine-sensitized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LPS-induced liver injury in D-galactosamine-sensitized mice requires secreted TNF-alpha and the TNF-p55 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immunomodulatory activity of TNF-alpha during acute liver injury induced by D-galactosamine and its protection by PGE1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. imrpress.com [imrpress.com]

- 14. D-galactosamine-induced mouse hepatic apoptosis: possible involvement with tumor necrosis factor, but not with caspase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LPS pretreatment ameliorates D-galactosamine/lipopolysaccharide-induced acute liver failure in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function of D(+)-Galactosamine Hydrochloride in Glycobiology Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D(+)-Galactosamine hydrochloride (GalN) is a pivotal tool in glycobiology and biomedical research, primarily recognized for its potent hepatotoxicity and its ability to inhibit glycosylation. As an amino sugar analog of galactose, GalN integrates into cellular metabolic pathways, leading to a profound depletion of uridine (B1682114) triphosphate (UTP). This UTP depletion is the linchpin of its biological effects, causing transcriptional arrest, inhibition of glycoprotein (B1211001) and glycolipid synthesis, and ultimately, cell death, particularly in hepatocytes.[1][2][3][4] This whitepaper provides a comprehensive technical overview of GalN's mechanism of action, its principal applications in creating models of liver injury, its function as a glycosylation inhibitor, and detailed experimental considerations for its use.

Core Mechanism of Action: The UTP Depletion Pathway

The primary mechanism by which D-Galactosamine exerts its cytotoxic and inhibitory effects is through the metabolic trapping of uridine nucleotides.[1][3][4] Hepatocytes are particularly susceptible due to their high expression of galactokinase, the first enzyme in this pathway.[3]

The process unfolds as follows:

-

Phosphorylation: GalN is phosphorylated by galactokinase to form GalN-1-phosphate.

-

Uridylate Trapping: GalN-1-phosphate reacts with UTP in a reaction catalyzed by UDP-glucose pyrophosphorylase, forming UDP-Galactosamine.

-

UTP Pool Depletion: Unlike UDP-glucose, UDP-Galactosamine is not efficiently metabolized further. Its accumulation effectively sequesters uridylate, leading to a rapid and severe depletion of the cellular UTP pool.[3][5][6]

This depletion has two major downstream consequences:

-

Inhibition of RNA Synthesis: UTP is an essential precursor for RNA synthesis. Its scarcity halts transcription, leading to a subsequent decline in protein synthesis.[2][3]

-

Inhibition of Glycosylation: UTP is required to form UDP-sugars (e.g., UDP-glucose, UDP-galactose, UDP-GlcNAc), which are the donor substrates for glycosyltransferases in the endoplasmic reticulum (ER) and Golgi apparatus.[7][8] Without these substrates, the synthesis of glycoproteins, glycolipids, and glycosaminoglycans is severely impaired.

Applications in Glycobiology and Disease Modeling

Gold Standard Model for Acute Liver Injury

The high susceptibility of hepatocytes to GalN-induced UTP depletion makes it an ideal agent for inducing experimental liver injury that morphologically and biochemically resembles human viral hepatitis.[1][8]

-

GalN-Only Model: High doses of GalN alone can induce acute liver failure.[2][9] This model is useful for studying the direct effects of metabolic disruption and transcriptional arrest on hepatocytes.

-

GalN/LPS Co-administration Model: A widely used and robust model involves co-administering a sub-lethal dose of GalN with lipopolysaccharide (LPS).[10][11] GalN sensitizes the liver to the inflammatory effects of LPS, which triggers a massive release of pro-inflammatory cytokines like TNF-α, leading to fulminant hepatic failure characterized by widespread apoptosis and necrosis.[12][13] This model is invaluable for studying cytokine-mediated liver damage, inflammatory signaling, and for evaluating potential hepatoprotective drug candidates.[7][10]

Tool for Inhibiting Glycosylation

By depleting the precursors for UDP-sugars, GalN serves as a broad-spectrum inhibitor of glycosylation.[7] This allows researchers to investigate the functional consequences of altered glycosylation on various cellular processes:

-

Protein Folding and ER Stress: The inhibition of N-linked glycosylation, a critical co-translational modification, leads to the accumulation of misfolded proteins in the endoplasmic reticulum. This triggers the Unfolded Protein Response (UPR), an adaptive signaling pathway.[14][15] Studying the GalN-induced UPR provides insights into the cellular mechanisms that handle ER stress.[16][17]

-

Cell Signaling and Adhesion: Glycans on the cell surface are crucial for receptor function, cell-cell recognition, and adhesion. By using GalN to strip these glycans, researchers can probe their roles in these fundamental processes.[18][19]

-

Mucin-Type O-Glycosylation: GalN and its derivatives can be used to study the initiation and elaboration of mucin-type O-glycans, which are important in cancer biology and immunology.[20][21]

Quantitative Data and Experimental Parameters

The effective concentration of D-Galactosamine varies significantly between in vitro and in vivo models. The following tables summarize typical dosage ranges and observed effects from the literature.

Table 1: In Vivo Experimental Parameters for D-Galactosamine Models

| Animal Model | D-Galactosamine Dose | Co-treatment (LPS) | Time to Injury | Key Observations | Reference(s) |

|---|---|---|---|---|---|

| Mouse | 800 mg/kg (i.p.) | 100 ng/g (i.p.) | 6-8 hours | Fulminant hepatic failure, apoptosis, high mortality. | [11][12] |

| Mouse | 800 mg/kg (i.p.) | 40 µg/kg (i.p.) | 6 hours | NLRP3 inflammasome activation, increased TNF-α & IL-1β. | [22] |

| Rat | 1.1 g/kg (i.p.) | None | 48 hours | Significant increase in serum ALT, AST, and bilirubin. | [2] |

| Rat | 800 mg/kg (i.p.) | None | 24 hours | Reduced antioxidant enzymes (SOD, CAT), increased lipid peroxidation. | [9] |

| Rat | 400 mg/kg (i.p.) | None | 21 days (pre-treat) | Increased liver marker enzymes (AST, ALT), inflammation. |[8] |

Table 2: In Vitro Experimental Parameters and Effects

| Cell Type | D-Galactosamine Conc. | Incubation Time | Key Observations | Reference(s) |

|---|---|---|---|---|

| Rat Hepatocytes | 40 mM | 24 hours | Dose-dependent hepatocyte injury, reduced viability. | [1] |

| Rat Hepatocytes | 5 mM | 24 hours | Induction of apoptosis and necrosis, caspase-3 activation. | [4] |

| Rat Hepatocytes | 10 mM | > 2 hours | Inhibition of protein synthesis and secretion. |[23] |

Table 3: Quantitative Effects on UTP Depletion

| Animal Model | D-Galactosamine Dose | Time Post-Injection | % UTP Depletion | Reference(s) |

|---|---|---|---|---|

| Young Rat (4 mo) | Not Specified (i.p.) | 2 hours | 55% | [5][6] |

| Adult Rat (12 mo) | Not Specified (i.p.) | 2 hours | 65% | [5][6] |

| Old Rat (24-26 mo) | Not Specified (i.p.) | 2 hours | 89% |[5][6] |

Experimental Protocols and Workflows

Protocol: Induction of Acute Liver Failure in Mice (GalN/LPS Model)

This protocol is a synthesized example for inducing acute liver failure. Researchers should optimize doses and timing based on their specific animal strain and experimental goals.[10][11][12]

-

Animal Model: Use 6-8 week old male C57BL/6J mice. Acclimatize animals for at least one week.

-

Reagent Preparation:

-

D-Galactosamine HCl Solution: Dissolve D-Galactosamine HCl in sterile, pyrogen-free 0.9% saline to a final concentration of 100 mg/mL.

-

LPS Solution: Dissolve LPS (from E. coli O111:B4) in sterile, pyrogen-free 0.9% saline to a final concentration of 10 µg/mL.

-

-

Administration:

-

Administer D-Galactosamine via intraperitoneal (i.p.) injection at a dose of 800 mg/kg body weight.

-

Simultaneously or within 30 minutes, administer LPS via i.p. injection at a dose of 50-100 µg/kg body weight.

-

-

Monitoring and Sample Collection:

-

Monitor animals closely for signs of distress. Onset of fulminant hepatic failure typically occurs within 6-8 hours.

-

At the experimental endpoint (e.g., 6 hours), euthanize animals.

-

Collect blood via cardiac puncture for serum analysis (ALT, AST, cytokines).

-

Perfuse the liver with cold PBS and collect tissue samples for histology (H&E staining), protein analysis (Western blot), and RNA analysis (RT-qPCR).

-

Downstream Signaling: UPR and Inflammatory Pathways

The cellular insults caused by GalN trigger complex signaling cascades. The inhibition of N-glycosylation leads to ER stress and activation of the three main UPR sensor proteins: IRE1, PERK, and ATF6.[15] Concurrently, in the GalN/LPS model, LPS activates Toll-like receptor 4 (TLR4), leading to the activation of NF-κB and MAPK pathways, which drive the production of inflammatory cytokines.[7][8] These cytokines, particularly TNF-α, then induce apoptosis through caspase activation.[12][13]

Conclusion

This compound remains an indispensable and versatile compound in glycobiology and hepatology research. Its well-characterized mechanism of UTP depletion provides a reliable method for inducing a clinically relevant model of acute liver failure and for studying the profound cellular impact of inhibiting glycosylation. By understanding the detailed mechanisms, quantitative parameters, and experimental protocols outlined in this guide, researchers can effectively leverage D-Galactosamine to advance the fields of drug development, cell biology, and the study of glycan function.

References

- 1. The model of D-galactosamine-induced injury of rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scispace.com [scispace.com]

- 6. The effects of galactosamine on UTP levels in the livers of young, adult and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hepatoprotective effect of pentoxifylline against D-galactosamine-induced hepatotoxicity in rats | Annals of Hepatology [elsevier.es]

- 10. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]

- 11. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Etoposide prevents apoptosis in mouse liver with D-galactosamine/lipopolysaccharide-induced fulminant hepatic failure resulting in reduction of lethality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. atsjournals.org [atsjournals.org]

- 14. journals.biologists.com [journals.biologists.com]

- 15. Research [labs.sbpdiscovery.org]

- 16. Impact of ER stress and the unfolded protein response on Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Endoplasmic reticulum-unfolded protein response pathway modulates the cellular response to mitochondrial proteotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. nbinno.com [nbinno.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Small molecule inhibitors of mammalian glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. NLRP3 inflammasome activation in D-galactosamine and lipopolysaccharide-induced acute liver failure: role of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Effect of D-galactosamine in vitro on [U-14C]palmitate oxidation, triacylglycerol synthesis and secretion in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

D(+)-Galactosamine hydrochloride CAS number and chemical properties.

An In-depth Examination of its Chemical Properties and Applications in Liver Injury Models

Abstract

D(+)-Galactosamine hydrochloride is a pivotal research chemical, widely recognized for its role as a hepatotoxic agent in the induction of experimental liver injury. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for inducing acute liver failure in animal models, and an exploration of the key signaling pathways implicated in its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a consolidated repository of critical data and methodologies.

Chemical Properties

This compound, an amino sugar derived from galactose, is a white to off-white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below, providing essential data for laboratory use and experimental design.

| Property | Value | Citations |

| CAS Number | 1772-03-8 | [1][2][3][4][5] |

| Molecular Formula | C₆H₁₄ClNO₅ | [1][5][6][7] |

| Molecular Weight | 215.63 g/mol | [1][2][4][7] |

| Melting Point | 182-185 °C (decomposes) | [1][6][8][9] |

| Solubility | Water: ~50 g/L at 20 °C, 50 mg/mL (clear, colorless solution) | [2][4][6][10] |

| DMSO: ~25 mg/mL | [5][11] | |

| Ethanol: ~5 mg/mL | [5][11] | |

| PBS (pH 7.2): ~10 mg/mL | [5][11] | |

| Stability | Moisture sensitive, hygroscopic. Store in a dry, cool place. | [1][6][8] |

| Appearance | White to off-white powder or crystalline solid | [1][4] |

| Synonyms | 2-Amino-2-deoxy-D-galactose hydrochloride, Chondrosamine hydrochloride | [1][3][4][6][9] |

Mechanism of Action in Liver Injury

This compound is a potent hepatotoxin that, particularly when co-administered with lipopolysaccharide (LPS), induces a robust model of acute liver failure that closely mimics viral hepatitis in humans.[9][12] The primary mechanism involves the depletion of uridine (B1682114) triphosphate (UTP) pools within hepatocytes.[9] This leads to the inhibition of RNA and protein synthesis, ultimately resulting in apoptosis and necrosis of liver cells.[7][9]

The sensitization of the liver by D-galactosamine renders it highly susceptible to the inflammatory cascade initiated by LPS. This synergy is central to the experimental model and involves the activation of key signaling pathways that orchestrate the inflammatory response and subsequent tissue damage.

Key Signaling Pathways

The hepatotoxicity induced by this compound, especially in the presence of LPS, is mediated by a complex interplay of signaling pathways. The two most prominent pathways are the TNF-α/NF-κB signaling cascade and the NLRP3 inflammasome pathway.

TNF-α/NF-κB Signaling Pathway

The administration of D-galactosamine and LPS triggers the release of tumor necrosis factor-alpha (TNF-α) from Kupffer cells, the resident macrophages of the liver.[4][8][12] TNF-α then binds to its receptor (TNFR1) on hepatocytes, initiating a downstream signaling cascade that activates the nuclear factor-kappa B (NF-κB) transcription factor.[12][13] Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including various cytokines and chemokines, which amplify the inflammatory response and contribute to hepatocyte apoptosis.[12][14]

References

- 1. LPS-induced liver injury in D-galactosamine-sensitized mice requires secreted TNF-alpha and the TNF-p55 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Immunomodulatory activity of TNF-alpha during acute liver injury induced by D-galactosamine and its protection by PGE1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NLRP3 inflammasome activation in D-galactosamine and lipopolysaccharide-induced acute liver failure: role of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipopolysaccharide and D-galactosamine-induced hepatic injury is mediated by TNF-alpha and not by Fas ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. atsjournals.org [atsjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway [xiahepublishing.com]

- 14. oncotarget.com [oncotarget.com]

A Comprehensive Technical Guide to the Solubility and Stability of D(+)-Galactosamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of D(+)-Galactosamine hydrochloride, a critical aminodeoxy sugar used extensively in biomedical research, particularly in the induction of experimental hepatitis and liver injury models. Understanding its behavior in various solvents is paramount for accurate and reproducible experimental outcomes and for the development of potential therapeutic applications.

Core Properties of this compound

This compound is the hydrochloride salt of galactosamine, an amino sugar derived from galactose. It is a white to off-white crystalline solid. The solid form is known to be hygroscopic and sensitive to moisture.[1][2] For long-term storage, it is recommended to keep the solid material at -20°C, where it is stable for at least four years.[3][4]

Solubility Profile

The solubility of this compound has been determined in a range of common laboratory solvents. This data is crucial for the preparation of stock solutions and experimental media. The quantitative solubility data is summarized in the table below.

| Solvent | Temperature | Solubility |

| Water | Ambient | 50 mg/mL[2][5][6] |

| Water | 20°C | ~50 g/L[5] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Ambient | ~10 mg/mL[3][4] |

| Dimethyl Sulfoxide (B87167) (DMSO) | Ambient | 25 mg/mL[3][4] |

| Dimethylformamide (DMF) | Ambient | 25 mg/mL[3][4] |

| Ethanol | Ambient | 5 mg/mL[3][4] |

Stability in Solution

While the solid form of this compound is stable, its stability in solution is a critical consideration for experimental design.

Aqueous Solutions: Aqueous solutions of this compound are not recommended for long-term storage. It is advised to prepare these solutions fresh and use them within one day.[3] The pH of a 10 g/L aqueous solution is in the range of 3.5 - 5.[5]

Organic Stock Solutions: Stock solutions prepared in dimethyl sulfoxide (DMSO) exhibit greater stability. Recommendations for storage of DMSO stock solutions are as follows:

It is crucial to store these solutions sealed and protected from moisture.[7]

Currently, detailed public data on the degradation kinetics, including half-life at various pH values and temperatures, and a comprehensive profile of degradation products are limited. However, it is known that the stability of many pharmaceutical compounds is pH-dependent, with hydrolysis of glycosidic bonds being a potential degradation pathway, especially under acidic or alkaline conditions.

Experimental Protocols

Determination of Thermodynamic (Equilibrium) Solubility

This protocol determines the saturation solubility of this compound in a specific solvent system, representing a true equilibrium state.

Methodology: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, PBS) in a sealed, inert container (e.g., glass vial). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear filtrate with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS).

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Determination of Kinetic Solubility

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a concentrated organic stock solution into an aqueous buffer.

Methodology: Nephelometric Assay

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.

-

Solubilization: Add the aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the desired final concentrations of the compound. The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).

-

Measurement: Measure the turbidity (light scattering) of the solutions in each well using a nephelometer. An increase in turbidity indicates precipitation of the compound.

-

Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show significant precipitation under the assay conditions.

Stability-Indicating HPLC Method for Degradation Studies

This protocol outlines a method to assess the stability of this compound in solution by quantifying its degradation over time.

Methodology:

-

Solution Preparation: Prepare solutions of this compound in the desired solvent systems (e.g., buffers at different pH values) at a known concentration.

-

Stress Conditions: Store the solutions under various conditions, including different temperatures (e.g., 4°C, 25°C, 40°C) and pH values.

-

Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours, and longer for extended studies), withdraw aliquots from each solution.

-

Sample Analysis: Analyze the samples by a stability-indicating HPLC method. An example of such a method could involve pre-column derivatization followed by reversed-phase chromatography.

-

Derivatization: React the galactosamine with a derivatizing agent like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) under alkaline conditions to form a UV-active derivative.[8]

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid) and acetonitrile.[8]

-

Detection: UV detection at a wavelength appropriate for the derivative (e.g., 265 nm for the FMOC derivative).[8]

-

Flow Rate: Typically 1 mL/min.[8]

-

Column Temperature: e.g., 25°C.[8]

-

-

-

Data Analysis: Quantify the peak area of the intact this compound derivative at each time point. The degradation can be expressed as the percentage of the initial concentration remaining. This data can be used to calculate degradation rate constants and the half-life of the compound under the tested conditions. The appearance of new peaks in the chromatogram would indicate the formation of degradation products.

Visualizations

Caption: Experimental workflow for assessing the solubility and stability of this compound.

References

- 1. This compound | 1772-03-8 [chemicalbook.com]

- 2. This compound CAS#: 1772-03-8 [m.chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. carlroth.com [carlroth.com]

- 6. D- (+)-Galactosamine BioReagent, cell culture mammalian 1772-03-8 [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. tandfonline.com [tandfonline.com]

D(+)-Galactosamine: A Technical Guide to its Historical Discovery and Application as a Research Tool in Liver Injury Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D(+)-Galactosamine (GalN) is an amino sugar that has become an indispensable tool in experimental hepatology. Since its initial isolation and characterization, its unique ability to induce a form of liver injury in animal models that closely mimics human viral hepatitis has been extensively leveraged. This technical guide provides an in-depth overview of the historical discovery and development of D(+)-Galactosamine as a research tool. It details the molecular mechanisms of its hepatotoxicity, provides quantitative data on its application in animal models, and offers standardized experimental protocols. Furthermore, this guide visualizes the key signaling pathways and experimental workflows to facilitate a comprehensive understanding of its use in liver disease research.

Historical Discovery and Development

The journey of D(+)-Galactosamine from a naturally occurring amino sugar to a critical research tool has been a multi-decade endeavor.

Initial Isolation and Synthesis

D(+)-Galactosamine was first isolated from chondroitin (B13769445) sulfate (B86663) by Phoebus Levene and F. B. La Forge in 1914.[1] Early synthetic methods were later developed by researchers such as S. P. James and colleagues in 1945, and Richard Kuhn and W. Kirschenlohr in 1956, which made the compound more accessible for scientific investigation.[1]

Establishment as a Hepatotoxic Agent

The pivotal moment in the history of D(+)-Galactosamine as a research tool came in 1968 when Karl Decker, Dietrich Keppler, and their colleagues published their seminal work.[1][2] Their research demonstrated that the administration of D(+)-Galactosamine to rats induced a form of hepatitis that was histologically and biochemically similar to human viral hepatitis.[2][3] This discovery established the D-galactosamine-induced liver injury model as a robust and reproducible system for studying the pathogenesis of liver disease.[4][5]

Mechanism of D(+)-Galactosamine-Induced Hepatotoxicity

The hepatotoxic effects of D(+)-Galactosamine are primarily attributed to a specific metabolic disturbance within hepatocytes: the depletion of uridine (B1682114) triphosphate (UTP).[6][7][8][9][10]

The UTP Depletion Cascade

As illustrated in the signaling pathway below, D(+)-Galactosamine is metabolized in the liver, leading to the trapping of uridine phosphates in the form of UDP-galactosamine and UDP-N-acetylgalactosamine. This sequestration of uridine nucleotides results in a significant decrease in the intracellular pool of UTP.[7][8][10]

Downstream Consequences of UTP Depletion

The depletion of UTP has profound consequences for hepatocyte function, leading to:

-

Inhibition of Macromolecular Synthesis: UTP is essential for the synthesis of RNA. Its depletion leads to a rapid cessation of transcription, followed by an inhibition of protein and glycoprotein synthesis.[1][6][8][9]

-

Cellular Stress and Damage: The inability to synthesize essential macromolecules leads to cellular stress, organelle dysfunction, and ultimately, cell death.

Signaling Pathways in D(+)-Galactosamine Hepatotoxicity

The initial metabolic insult of UTP depletion triggers a complex cascade of signaling events that culminate in inflammation and hepatocyte death through both apoptosis and necrosis.

References

- 1. D-Galactosamine [drugfuture.com]

- 2. Experimental hepatitis induced by D-galactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The model of D-galactosamine-induced injury of rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review of Experimental Animal Models of Hepatopathy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Galactosamine - Wikipedia [en.wikipedia.org]

- 6. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effects of galactosamine on UTP levels in the livers of young, adult and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on severe hepatic damage induced by galactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prevention of Galactosamine-Induced Liver Cell Necrosis by Uridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bibliotekanauki.pl [bibliotekanauki.pl]

The Uridylate Thief: A Technical Guide to D(+)-Galactosamine Hydrochloride's Depletion of UTP Nucleotides and Induction of Hepatotoxicity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the well-established effects of D(+)-Galactosamine hydrochloride (GalN) on cellular UTP nucleotide pools, leading to significant hepatotoxicity. GalN serves as a potent and reliable tool in experimental models to mimic viral hepatitis, providing a valuable platform for the investigation of liver injury mechanisms and the development of hepatoprotective therapies. This document provides a comprehensive overview of the core mechanism, detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows.

Core Mechanism: The "Uridylate Trapping" Hypothesis

This compound's hepatotoxicity stems from its unique metabolic pathway in the liver, which effectively sequesters uridine (B1682114) phosphates, a phenomenon known as "uridylate trapping".[1][2] This process leads to a rapid and severe depletion of the intracellular pool of uridine triphosphate (UTP), a critical nucleotide for numerous cellular functions.[2][3]

The consequences of UTP depletion are profound and multifaceted:

-

Inhibition of RNA Synthesis: UTP is a fundamental building block for RNA transcription. Its scarcity halts the synthesis of messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA), leading to a shutdown of protein synthesis.[1][3]

-

Impaired Glycoprotein and Glycolipid Synthesis: UTP is essential for the formation of UDP-sugars (e.g., UDP-glucose, UDP-galactose, UDP-glucuronic acid) that are vital for the glycosylation of proteins and lipids. Disruption of these processes compromises the integrity and function of cell membranes and organelles.[4]

-

Disruption of Glycogen (B147801) Metabolism: UDP-glucose is a precursor for glycogen synthesis. UTP depletion indirectly inhibits the liver's ability to store glucose as glycogen.[4]

This cascade of events ultimately leads to hepatocellular damage, characterized by necrosis, inflammation, and the release of liver enzymes into the bloodstream.[5][6]

Quantitative Data on GalN-Induced UTP Depletion and Liver Injury

The administration of this compound leads to a dose- and time-dependent depletion of hepatic UTP levels and a corresponding increase in markers of liver injury. The following tables summarize key quantitative data from studies in rats.

Table 1: Effect of this compound on Hepatic UTP and UDP-Sugars Content in Rats

| Animal Model | GalN Dose (g/kg) | Time Post-Administration (hours) | % Decrease in UTP Content | % Increase in UDP-Sugars | Reference |

| Young Rats (4 months) | 0.2 | 2 | 55% | 189% | [7][8] |

| Adult Rats (12 months) | 0.2 | 2 | 65% | 175% | [7][8] |

| Old Rats (24-26 months) | 0.2 | 2 | 89% | 305% | [7][8] |

Data presented as the percentage change from control animals.

Table 2: Effect of this compound on Serum Liver Injury Markers in Rats

| Animal Model | GalN Dose (mg/kg) | Time Post-Administration | AST (U/L) | ALT (U/L) | Other Markers | Reference |

| Wistar Rats | 400 | 21st day | Significantly Increased | Significantly Increased | ALP, GGT, and Total Bilirubin significantly increased | [9] |

| Sprague-Dawley Rats | 1100 | 48 hours | Significantly Increased | Significantly Increased (p<0.05) | Bilirubin and Ammonia significantly increased | [5] |

| Wistar Rats | 500-750 | Not Specified | 9-fold increase | Not Specified | [1] |

AST: Aspartate Aminotransferase, ALT: Alanine Aminotransferase, ALP: Alkaline Phosphatase, GGT: Gamma-Glutamyl Transferase.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of GalN-induced hepatotoxicity.

In Vivo Model of D(+)-Galactosamine-Induced Acute Liver Injury in Rats

This protocol describes the induction of acute liver injury in rats using this compound.

Materials:

-

This compound (Sigma-Aldrich or equivalent)

-

Sterile 0.9% saline solution

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

Appropriate animal handling and restraint equipment

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.

-

Preparation of GalN Solution: Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., 200 mg/mL). Adjust the pH to 7.0 if necessary.

-

Animal Grouping: Randomly divide the animals into a control group and one or more GalN-treated groups.

-

Administration:

-

Monitoring and Sample Collection: At predetermined time points (e.g., 2, 6, 12, 24, 48 hours) after administration, anesthetize the animals.

-

Blood Collection: Collect blood via cardiac puncture or from the abdominal aorta for serum separation.

-

Tissue Collection: Perfuse the liver with ice-cold saline to remove blood. Excise the liver, weigh it, and immediately freeze-clamp portions in liquid nitrogen for nucleotide analysis or fix in 10% neutral buffered formalin for histology.

Quantification of UTP in Liver Tissue by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the extraction and quantification of UTP from liver tissue.

Materials:

-

Freeze-clamped liver tissue

-

Perchloric acid (PCA), ice-cold

-

Potassium hydroxide (B78521) (KOH) for neutralization

-

HPLC system with a UV detector

-

Anion-exchange HPLC column

-

UTP standard solution

-

Mobile phase buffers

Procedure:

-

Tissue Homogenization: Pulverize the freeze-clamped liver tissue in liquid nitrogen. Homogenize the powdered tissue in ice-cold perchloric acid.

-

Extraction: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.

-

Neutralization: Carefully transfer the supernatant to a new tube and neutralize with a solution of potassium hydroxide. The potassium perchlorate (B79767) precipitate should be removed by centrifugation.

-

HPLC Analysis:

-

Filter the neutralized extract through a 0.22 µm filter.

-

Inject a known volume of the extract onto the anion-exchange HPLC column.

-

Elute the nucleotides using a gradient of the mobile phase buffers.

-

Detect UTP by its UV absorbance at 262 nm.

-

-

Quantification: Create a standard curve using known concentrations of UTP standard. Calculate the UTP concentration in the liver samples by comparing their peak areas to the standard curve. Express the results as nmol/g of liver tissue.

Measurement of Serum Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT) Activity

This protocol describes a common enzymatic assay for measuring AST and ALT activity in serum. Commercial kits are widely available and their specific instructions should be followed.[11][12][13][14][15]

Principle:

-

AST: Catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, forming oxaloacetate and L-glutamate.

-

ALT: Catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, forming pyruvate (B1213749) and L-glutamate.

The rate of formation of the products is measured, often through a coupled enzymatic reaction that results in the oxidation of NADH to NAD+, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.

General Procedure (using a commercial kit):

-

Serum Preparation: Collect blood and allow it to clot. Centrifuge to separate the serum.

-

Reagent Preparation: Prepare the working reagents according to the kit manufacturer's instructions. This typically involves reconstituting lyophilized enzyme mixes and substrates.

-

Assay:

-

Pipette the required volume of serum and reagent into a cuvette or microplate well.

-

Incubate at a specified temperature (e.g., 37°C).

-

Measure the change in absorbance at 340 nm over a set period.

-

-

Calculation: Calculate the enzyme activity (in U/L) based on the rate of absorbance change and the molar extinction coefficient of NADH.

Visualizing the Molecular and Experimental Landscape

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

Caption: Metabolic pathway of D-Galactosamine leading to UTP depletion and inhibition of macromolecular synthesis.

Caption: Experimental workflow for inducing and assessing D-Galactosamine-induced liver injury in rodents.

Caption: Logical relationship of events from D-Galactosamine administration to acute liver injury.

References

- 1. Metabolic studies in experimental liver disease resulting from d(+)-galactosamine administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on severe hepatic damage induced by galactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Butin prevent liver damage triggered by D-galactosamine via regulating lipid peroxidation and proinflammatory cytokines in rodents - Journal of King Saud University - Science [jksus.org]

- 7. The effects of galactosamine on UTP levels in the livers of young, adult and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bibliotekanauki.pl [bibliotekanauki.pl]

- 9. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 12. scribd.com [scribd.com]

- 13. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. cellbiolabs.com [cellbiolabs.com]

The Silent Scourge: A Technical Guide to D(+)-Galactosamine Hydrochloride's Inhibition of Hepatic RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanisms by which D(+)-Galactosamine hydrochloride induces acute liver injury through the potent inhibition of hepatic RNA synthesis. By providing a comprehensive overview of the underlying signaling pathways, detailed experimental protocols, and quantitative data, this document serves as a critical resource for professionals engaged in hepatotoxicity studies, drug development, and fundamental research.

Core Mechanism: The Uridine (B1682114) Sink Effect

This compound (GalN) exerts its primary hepatotoxic effect by acting as a molecular trap for uridine phosphates, leading to a severe and rapid depletion of uridine triphosphate (UTP) within hepatocytes.[1][2][3][4][5][6][7][8][9] UTP is an essential substrate for RNA polymerases; its deficiency directly halts the synthesis of all forms of RNA, precipitating a cascade of cellular dysfunction that culminates in apoptosis and necrosis.

The metabolic trapping of uridine occurs through the following pathway:

-

Phosphorylation: GalN is phosphorylated by galactokinase to form galactosamine-1-phosphate.

-

UDP-Sugar Formation: Galactosamine-1-phosphate then reacts with UTP, catalyzed by UDP-glucose pyrophosphorylase, to form UDP-galactosamine.

This "uridine sink" is the central tenet of GalN-induced hepatotoxicity. The inhibition of RNA synthesis is a direct consequence of the depletion of a critical building block.

Quantitative Impact on Hepatic Metabolism

The administration of D-Galactosamine leads to measurable and significant alterations in key hepatic metabolites. The following tables summarize the quantitative data reported in preclinical studies.

| Parameter | Control Level (µmole/g liver) | Level after GalN Administration (µmole/g liver) | Time Post-Administration | Reference |

| Uridine Triphosphate (UTP) | 0.26 | 0.02 | 30 minutes | [6] |

| UDP-amino sugars | Baseline | Increased by 0.85 | 30 minutes | [6] |

| RNA Synthesis Rate | 100% | 21% of control | - | [6] |

Table 1: Effect of D-Galactosamine on Hepatic Uridine Nucleotide Levels and RNA Synthesis.

| Age Group | UTP Decrease (%) | UDP-Sugar Increase (%) | Reference |

| Young Rats | 55 | 189 | [10] |

| Adult Rats | 65 | 175 | [10] |

| Old Rats | 89 | 305 | [10] |

Table 2: Age-Dependent Effects of D-Galactosamine on Hepatic Nucleotide Pools.

Signaling Pathways and Logical Relationships

The biochemical cascade initiated by D-Galactosamine leading to the cessation of RNA synthesis can be visualized as a direct signaling pathway.

Experimental Protocols

The following are detailed methodologies for inducing and studying D-Galactosamine-induced hepatitis and RNA synthesis inhibition in a rodent model.

Induction of Acute Liver Injury

This protocol is designed to induce acute liver failure in rats to study the downstream effects of D-Galactosamine administration.

Materials:

-

D-α-galactosamine hydrochloride (Sigma-Aldrich or equivalent)

-

0.9% Saline solution

-

Sprague-Dawley rats (or other suitable strain)

Procedure:

-

Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.

-

Grouping: Randomly divide animals into a control group and a test group.[1]

-

Dosing Preparation: Prepare a 200 mg/ml solution of D-Galactosamine hydrochloride in 0.9% saline.[1]

-

Administration:

-

Observation and Sample Collection: Monitor animals for 48 hours. At the end of the period, collect blood and liver tissue samples for analysis.[1]

Measurement of RNA Synthesis Inhibition

This protocol focuses on the direct measurement of RNA synthesis inhibition following D-Galactosamine administration.

Materials:

-

D-Galactosamine hydrochloride

-

Radiolabeled RNA precursor (e.g., [14C]-guanosine or [3H]-uridine)

-

Reagents for RNA isolation (e.g., TRIzol)

-

Scintillation counter

Procedure:

-

Animal Treatment: Administer D-Galactosamine to the test group as described previously. A dose of 1.85 mmoles/kg has been shown to be effective.[6]

-

Radiolabeling: At a specified time after GalN administration (e.g., 30 minutes), inject a pulse of a radiolabeled RNA precursor.

-

Tissue Collection: Shortly after the radiolabeling pulse, sacrifice the animals and immediately freeze-clamp the liver tissue in liquid nitrogen to stop metabolic processes.

-

RNA Isolation and Quantification: Isolate total RNA from the liver tissue. The rate of RNA synthesis is determined by measuring the amount of incorporated radioactivity using a scintillation counter.[6] A significant decrease in incorporated radioactivity in the GalN-treated group compared to the control group indicates inhibition of RNA synthesis.

Reversibility of Inhibition

An important aspect of the D-Galactosamine model is the reversibility of its effects on RNA synthesis. Administration of uridine can replenish the depleted UTP pools and restore RNA synthesis.[3][6][11][12] This rescue effect confirms that UTP deficiency is the primary mechanism of action and provides a valuable experimental control. Studies have shown that uridine administration can completely reverse the UTP deficiency within 90 minutes and consequently restore RNA synthesis.[6][12]

Conclusion

This compound serves as a potent and specific inhibitor of hepatic RNA synthesis through the metabolic trapping of uridine phosphates. This leads to a profound UTP deficiency, which starves RNA polymerases of an essential substrate, thereby halting transcription. The well-defined mechanism of action, coupled with the ability to quantify its effects and reverse them with uridine, makes D-Galactosamine an invaluable tool in the study of liver injury, gene expression, and the development of hepatoprotective therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this model in their investigations.

References

- 1. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The trapping of uridine phosphates by D-galactosamine. D-glucosamine, and 2-deoxy-D-galactose. A study on the mechanism of galactosamine hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective uridine triphosphate deficiency induced by D-galactosamine in liver and reversed by pyrimidine nucleotide precursors. Effect on ribonucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uridine triphosphate deficiency, growth inhibition, and death in ascites hepatoma cells induced by a combination of pyrimidine biosynthesis inhibition with uridylate trapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The trapping of uridine phosphates by D-galactosamine. D-glucosamine, and 2-deoxy-D-galactose. A study on the mechanism of galactosamine hepatitis. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Hepatic TGFβr1 Deficiency Attenuates Lipopolysaccharide/D-Galactosamine–Induced Acute Liver Failure Through Inhibiting GSK3β–Nrf2–Mediated Hepatocyte Apoptosis and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bibliotekanauki.pl [bibliotekanauki.pl]

- 11. Reversible inhibition of RNA synthesis and irreversible inhibition of protein synthesis by D-galactosamine in isolated mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prevention of Galactosamine-Induced Liver Cell Necrosis by Uridine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pathophysiology of D-Galactosamine-Induced Liver Injury

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

D-Galactosamine (D-GalN) serves as a highly specific and potent hepatotoxin extensively used in preclinical research to model various forms of human liver injury, particularly when co-administered with lipopolysaccharide (LPS). This combination induces a fulminant hepatic failure that closely mimics the pathophysiology of viral or drug-induced hepatitis.[1][2] The primary mechanism of D-GalN toxicity lies in its ability to deplete intracellular uridine (B1682114) triphosphate (UTP) pools specifically within hepatocytes, leading to a cessation of RNA and protein synthesis.[2][3][4] This metabolic insult sensitizes the liver to the inflammatory effects of endotoxins like LPS, culminating in a cascade of events including robust inflammation, oxidative stress, and widespread hepatocyte apoptosis.[1][2] Understanding the intricate signaling pathways and cellular responses in this model is crucial for the development and evaluation of novel hepatoprotective therapeutics.

Core Mechanism of D-Galactosamine Hepatotoxicity

The foundational toxic effect of D-Galactosamine is metabolic. Upon entering hepatocytes, D-GalN is phosphorylated by galactokinase, trapping uridine nucleotides in the form of UDP-galactosamine and other derivatives. This process effectively sequesters the cellular pool of UTP.[5]

Key Consequences of UTP Depletion:

-

Inhibition of Macromolecule Synthesis: UTP is essential for the synthesis of RNA. Its depletion leads to a rapid halt in transcription, preventing the synthesis of proteins, including those with short half-lives that are crucial for cell survival and defense, such as anti-apoptotic proteins.[2][3][6]

-

Sensitization to Inflammatory Mediators: The inability to synthesize protective proteins renders hepatocytes exquisitely sensitive to cytotoxic signals, most notably Tumor Necrosis Factor-alpha (TNF-α).[3][7]

This sensitization is a critical feature of the D-GalN model. While D-GalN alone can cause liver damage at high doses, its combination with a low, otherwise non-injurious, dose of LPS precipitates a severe and rapid liver failure.[2][8]

The Synergistic Role of Lipopolysaccharide (LPS)

LPS, a component of Gram-negative bacteria cell walls, is a potent activator of the innate immune system. In the D-GalN/LPS model, LPS administration triggers a cascade of inflammatory responses that are amplified in the sensitized liver.

LPS-Mediated Signaling Cascade:

-

Kupffer Cell Activation: LPS binds to Toll-like Receptor 4 (TLR4) on the surface of Kupffer cells, the resident macrophages of the liver.[6][9]

-

Pro-inflammatory Cytokine Release: This binding activates intracellular signaling pathways, most prominently the NF-κB pathway, leading to the massive transcriptional upregulation and secretion of pro-inflammatory cytokines.[10]

-

TNF-α Dominance: Among the released cytokines, TNF-α is the principal mediator of hepatocyte death in this model.[6][11][12] Secreted TNF-α is essential for the induction of apoptosis.[13]

The following diagram illustrates the initial steps of LPS-induced inflammation in the liver.

Caption: LPS activation of Kupffer cells via TLR4, leading to NF-κB activation and cytokine release.

Signaling Pathways of Hepatocyte Apoptosis

The convergence of D-GalN-induced sensitization and LPS-triggered inflammation leads to widespread hepatocyte apoptosis, primarily through TNF-α-mediated signaling.

-

Death Receptor Pathway: Secreted TNF-α binds to its receptor, TNFR1 (p55), on the surface of hepatocytes.[6][7][13] This binding initiates the formation of a death-inducing signaling complex (DISC) and subsequent activation of a caspase cascade.

-

Caspase Activation: The cascade involves initiator caspases (like Caspase-8) and executioner caspases (like Caspase-3), which cleave critical cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[2][6]

-

Mitochondrial Involvement: The death receptor pathway can be amplified by the mitochondrial (intrinsic) pathway through the cleavage of Bid to tBid, which promotes the release of cytochrome c and further caspase activation. The expression of anti-apoptotic proteins like Bcl-xL can counteract this process.[11]

-

Other Mediators: While TNF-α is the primary driver, other mediators like Fas/FasL and TGF-β signaling also contribute to the apoptotic process in this model.[2][12]

The following diagram outlines the TNF-α-mediated apoptotic pathway in D-GalN-sensitized hepatocytes.

Caption: D-GalN sensitizes hepatocytes to TNF-α-induced apoptosis via UTP depletion.

Quantitative Data from Experimental Models

The D-GalN/LPS model is highly reproducible, with quantifiable markers of liver injury. The data below are compiled from various studies to provide a representative overview.

Table 1: Typical Dosing and Timeline in Rodent Models

| Parameter | Mouse | Rat | Reference(s) |

| D-GalN Dose (i.p.) | 700-800 mg/kg | 800-900 mg/kg | [2][10][14][15] |

| LPS Dose (i.p.) | 10-100 µg/kg | 8-50 µg/kg | [2][10][15][16] |

| Peak Cytokine (TNF-α) | ~4 hours | ~4-6 hours | [10] |

| Peak ALT/AST Levels | 6-12 hours | 12-24 hours | [2][15] |

| Maximal Necrosis | 8-12 hours | 24-48 hours | [2][17] |

Table 2: Representative Biochemical and Inflammatory Markers

| Marker | Control (Approx. Value) | D-GalN/LPS Treated (Fold Increase) | Description | Reference(s) |

| ALT (U/L) | 20-50 | > 50-200x | Marker of specific hepatocellular injury. | [10][16][18] |

| AST (U/L) | 50-100 | > 40-150x | Marker of hepatocellular injury. | [10][16][18] |

| Serum TNF-α (pg/mL) | < 50 | > 100x | Key initiating inflammatory cytokine. | [10][11] |

| Serum IL-6 (pg/mL) | < 30 | > 80x | Pro-inflammatory cytokine. | [10][18] |

| Serum IL-1β (pg/mL) | < 20 | > 50x | Pro-inflammatory cytokine. | [18] |

| Hepatic MDA (nmol/mg) | Baseline | > 3-5x | Marker of lipid peroxidation/oxidative stress. | [16][19] |

| Hepatic GSH | Baseline | > 50-70% decrease | Depletion of a key endogenous antioxidant. | [18] |

Experimental Protocols

Reproducibility in this model requires strict adherence to standardized protocols.

A. Induction of Acute Liver Failure in Mice

-

Animal Model: Male C57BL/6J or BALB/c mice, typically 6-8 weeks old, are commonly used.[1][16]

-

Reagent Preparation:

-

D-Galactosamine (Sigma-Aldrich) is dissolved in sterile, pyrogen-free saline to a concentration of ~100 mg/mL.

-

LPS (from E. coli serotype O111:B4 or similar, Sigma-Aldrich) is dissolved in sterile, pyrogen-free saline to a concentration of ~10 µg/mL.

-

-

Administration:

-

Sample Collection:

-

At predetermined time points (e.g., 4, 6, 8, or 12 hours post-injection), mice are anesthetized.

-

Blood is collected via cardiac puncture or retro-orbital sinus for serum separation and biochemical analysis (ALT, AST, cytokines).[16]

-

Livers are perfused with cold PBS, and sections are collected for histopathology (fixed in 10% formalin) and molecular analysis (snap-frozen in liquid nitrogen).

-

B. Key Analytical Methods

-

Serum Transaminase Activity: ALT and AST levels are measured using commercially available colorimetric assay kits according to the manufacturer's instructions.[16][18]

-

Cytokine Measurement: Serum or liver homogenate levels of TNF-α, IL-6, and IL-1β are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[14]

-

Histopathology: Formalin-fixed, paraffin-embedded liver sections (5 µm) are stained with Hematoxylin and Eosin (H&E) to assess morphological changes, such as hepatocyte necrosis, apoptosis, inflammatory cell infiltration, and hemorrhage.[15][20]

-

Apoptosis Detection (TUNEL Assay): Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed on liver sections to detect DNA fragmentation, a hallmark of apoptosis.[2]

The general experimental workflow is depicted below.

Caption: A typical experimental workflow for the D-GalN/LPS liver injury model.

Conclusion and Therapeutic Implications

The D-Galactosamine/LPS model of liver injury provides a robust and clinically relevant platform for studying the mechanisms of fulminant hepatic failure. The pathophysiology is a multi-step process initiated by metabolic disruption (UTP depletion) and dramatically amplified by an innate immune response (TNF-α production), culminating in widespread, apoptosis-driven hepatocyte death. This detailed understanding allows for the targeted investigation of therapeutic agents. Drug development professionals can leverage this model to evaluate compounds that, for example, inhibit TNF-α signaling, block caspase activation, replenish uridine pools, suppress oxidative stress, or modulate the inflammatory response of Kupffer cells. The quantitative and reproducible nature of the model makes it an invaluable tool in the preclinical pipeline for hepatoprotective drug discovery.

References

- 1. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]

- 2. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prevention of Galactosamine-Induced Liver Cell Necrosis by Uridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tumor necrosis factor alpha mediates the lethal hepatotoxic effects of poly(I:C) in D-galactosamine-sensitized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atsjournals.org [atsjournals.org]

- 9. Lipopolysaccharide-induced inflammatory liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Etoposide prevents apoptosis in mouse liver with D-galactosamine/lipopolysaccharide-induced fulminant hepatic failure resulting in reduction of lethality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. LPS-induced liver injury in D-galactosamine-sensitized mice requires secreted TNF-alpha and the TNF-p55 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway [xiahepublishing.com]

- 15. LPS pretreatment ameliorates D-galactosamine/lipopolysaccharide-induced acute liver failure in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. oncotarget.com [oncotarget.com]

- 17. An ultrastructural and histochemical study of the prominent inflammatory response in D(+)-galactosamine hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hepatoprotective effect of pentoxifylline against D-galactosamine-induced hepatotoxicity in rats | Annals of Hepatology [elsevier.es]

- 20. researchgate.net [researchgate.net]

A Technical Guide to D(+)-Galactosamine Hydrochloride as a Model for Fulminant Hepatic Failure

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Fulminant hepatic failure (FHF), also known as acute liver failure (ALF), is a severe clinical syndrome characterized by rapid and massive necrosis of hepatocytes, leading to a sudden loss of liver function in an individual with no prior history of liver disease.[1][2] To study the complex pathophysiology of FHF and to evaluate potential therapeutic agents, robust and reproducible animal models are essential. The D(+)-Galactosamine hydrochloride (D-GalN) model, particularly when co-administered with lipopolysaccharide (LPS), is a widely utilized and well-established experimental model that mimics many features of human FHF, including massive hepatocyte apoptosis and inflammation.[3][4]

D-GalN is a specific hepatotoxic agent that sensitizes hepatocytes to the cytotoxic effects of inflammatory mediators.[1][5] When combined with a sublethal dose of LPS, a component of the outer membrane of Gram-negative bacteria, it induces a rapid and severe liver injury.[1][6] This model is valued for its rapid onset and high reproducibility, making it particularly useful for screening hepatoprotective drug candidates.[6] This guide provides an in-depth overview of the D-GalN/LPS model, including its mechanism of action, key signaling pathways, detailed experimental protocols, and critical quantitative data.

Mechanism of Action

The hepatotoxicity induced by D-GalN and LPS is a two-step process involving metabolic sensitization followed by an inflammatory insult.

-

Sensitization by D-Galactosamine: D-GalN is an amino sugar that acts as a specific hepatotoxin.[7][8] Upon entering hepatocytes, it is metabolized, leading to the depletion of essential uridine (B1682114) nucleotides like uridine triphosphate (UTP).[3][9] This depletion inhibits the synthesis of RNA and proteins, rendering the hepatocytes highly susceptible to damage.[1][7]

-

Inflammatory Trigger by LPS: LPS acts as the inflammatory trigger. It binds to Toll-like receptor 4 (TLR4) on the surface of immune cells, primarily Kupffer cells (the resident macrophages of the liver).[10][11] This binding activates a downstream signaling cascade, leading to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB).[8][12]

-

TNF-α Mediated Apoptosis: The activation of NF-κB culminates in the robust production and secretion of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[8][11][13][14] TNF-α then binds to its receptor (TNFR1 or p55) on the sensitized hepatocytes.[13][14][15] This receptor engagement initiates a caspase signaling cascade, leading to widespread hepatocyte apoptosis and subsequent necrosis, which is the hallmark of this FHF model.[16][17][18] The lethality and hepatic injury in this model are dependent exclusively on secreted TNF-α signaling through the p55 receptor.[13][14][19]

Key Signaling Pathways in D-GalN/LPS-Induced Liver Injury

Several interconnected signaling pathways are crucial in the pathogenesis of D-GalN/LPS-induced FHF.

Core TNF-α Mediated Apoptotic Pathway

The central mechanism involves the activation of Kupffer cells by LPS, leading to the release of TNF-α, which then acts on D-GalN-sensitized hepatocytes to induce apoptosis. This pathway is critical for the onset of liver failure in the model.[13][14][15]

Caption: TNF-α mediated apoptosis in the D-GalN/LPS model.

Role of JNK and MAPK Signaling

Mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) pathway, are critically involved in regulating inflammation and cell death in this model.[8] Prolonged activation of JNK is associated with TNF-mediated apoptosis and necrosis.[20][21] Studies have shown that aberrant Wnt5a expression and JNK activation are detected in D-GalN/LPS-induced ALF, and inhibiting this pathway can reduce mortality and liver damage.[22][23]

Caption: JNK signaling pathway in D-GalN/LPS liver injury.

Oxidative Stress and Endoplasmic Reticulum (ER) Stress

D-GalN administration induces significant oxidative stress in the liver, characterized by an increase in lipid hydroperoxides and a decrease in antioxidants like vitamin C.[16] This oxidative stress contributes to extensive necrosis.[16] Furthermore, the D-GalN/LPS challenge can induce ER stress, leading to the activation of Caspase-12, which in turn contributes to hepatocyte apoptosis.[24]

Experimental Protocols

The following provides a generalized protocol for inducing FHF in rodents using D-GalN and LPS. Researchers should optimize dosages and timelines based on the specific animal strain and experimental objectives.

Animal Model

-

Species: Mice (e.g., C57BL/6, BALB/c) or Rats (e.g., Sprague-Dawley, Wistar) are commonly used.[6][7][25]

-

Age/Weight: Typically, 6-8 week old male mice are used.[6]

-

Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and free access to food and water.

Reagent Preparation

-

D(+)-Galactosamine HCl (D-GalN): Dissolve in sterile, pyrogen-free 0.9% saline to the desired concentration (e.g., 200 mg/mL).[7]

-

Lipopolysaccharide (LPS): Reconstitute LPS (e.g., from E. coli) in sterile, pyrogen-free 0.9% saline to the desired concentration.

Induction of Acute Liver Failure

-